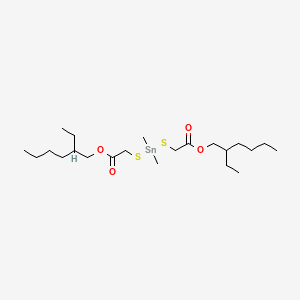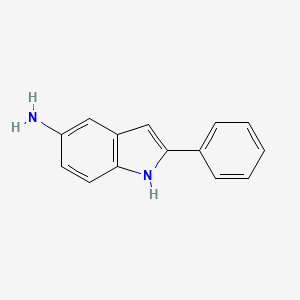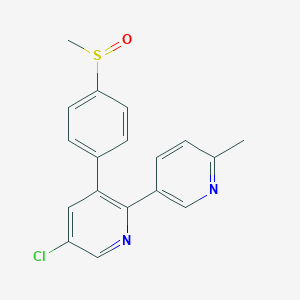
5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine
Vue d'ensemble
Description
5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine, also known as 5-CMP-3-MSPP, is an organosulfur compound that has been the subject of numerous scientific studies due to its potential applications in industry and research. 5-CMP-3-MSPP is a derivative of pyridine, a heterocyclic aromatic compound, which is a key component in many organic molecules and is commonly found in pharmaceuticals and agrochemicals. 5-CMP-3-MSPP has been studied for its potential use in the synthesis of various compounds, as well as its ability to act as a catalyst in various chemical reactions. It has also been studied for its potential to be used in the treatment of certain diseases and conditions.
Applications De Recherche Scientifique
Coordination Chemistry and Complex Formation 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine and similar compounds are valuable in the field of coordination chemistry. They act as ligands, forming complexes with various metals. Such complexes have been studied for their luminescent properties, useful in biological sensing, and for their unique thermal and photochemical spin-state transitions in iron complexes (Halcrow, 2005).
Synthesis and Biological Activity Research has been conducted on the synthesis of novel pyridine derivatives, including compounds similar to 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine, for their potential biological activities. These compounds have shown promise in antimicrobial and antioxidant applications, indicating their potential in pharmaceutical research (Flefel et al., 2018).
Photophysical and Fluorescence Studies Research involving derivatives of pyridine focuses on their photophysical properties. Studies have been conducted to understand the fluorescence quantum yields of such compounds in various solvents and states, contributing to the development of new emissive fluorophores (Hagimori et al., 2019).
Anticancer Research The synthesis of pyridine derivatives, including those structurally related to 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine, has been explored for potential anticancer applications. These compounds have been evaluated for their effects on cancer cell proliferation, indicating their potential as novel anticancer agents (Temple et al., 1983).
Insecticidal Properties Some pyridine derivatives have been studied for their insecticidal properties. Research has shown that certain compounds in this class are effective against pests like aphids, suggesting their potential use in agriculture and pest control (Bakhite et al., 2014).
Supramolecular Chemistry Pyridine-based compounds are instrumental in supramolecular chemistry, serving as building blocks for various nanostructures and metal ion-binding modules. This research contributes significantly to the field of nanoengineering and the creation of complex molecular architectures (Schubert & Eschbaumer, 1999).
Propriétés
IUPAC Name |
5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)23(2)22/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXXLDBGJKCVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432673 | |
| Record name | 5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316149-01-6 | |
| Record name | 5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




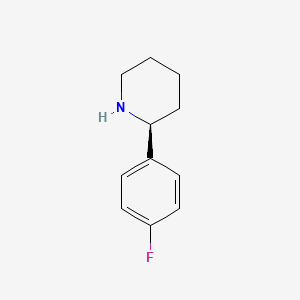
![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
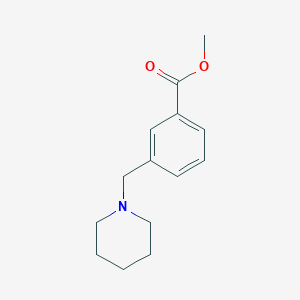
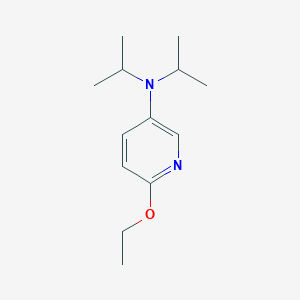

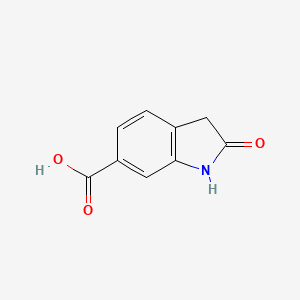
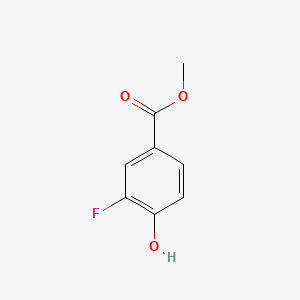
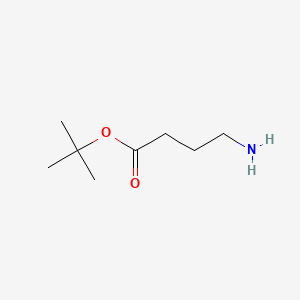

![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)
